(3-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine
Description
(3-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine (CAS: Not explicitly listed in evidence) is a phenylmethanamine derivative featuring a 3-methyl group on the phenyl ring and a 4-methylthiazol-5-yl substituent at the para position. These compounds are valued for their role in mediating protein degradation via ubiquitination pathways.
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
[3-methyl-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H14N2S/c1-8-5-10(6-13)3-4-11(8)12-9(2)14-7-15-12/h3-5,7H,6,13H2,1-2H3 |
InChI Key |
CVSMJOFHBYAPBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)C2=C(N=CS2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methylthiazole Derivatives
The 4-methylthiazole unit is commonly prepared by condensation reactions involving methyl-substituted thioureas and α-haloketones or α-diketones. For example, the reaction of 1-methylthiourea with 2-chloro-1-phenylethanone yields N-methyl-4-phenylthiazol-2-amine, which can be further functionalized.
Another approach involves the synthesis of ethyl 4-methylthiazole-5-carboxylate derivatives by reacting ethyl 2-chloro-3-oxobutanoate with methyl-substituted thioamides, followed by hydrolysis to the corresponding acids.
Functionalization and Protection
The methylamino group at the 2-position of thiazole can interfere with subsequent reactions and is often protected as a tert-butoxycarbonate to facilitate further transformations. Bromination and subsequent cyanation steps are used to introduce cyano or other substituents at the 5-position of the thiazole ring, although the use of toxic reagents like sodium cyanide is noted as a limitation.
Construction of the Phenyl Ring Substitution Pattern
The phenyl ring bearing methyl and methanamine substituents is typically prepared by:
- Starting from substituted anilines or halogenated benzenes.
- Employing cross-coupling reactions such as the Sonogashira coupling for attachment of alkynyl groups to phenylthiazole intermediates.
- Friedel–Crafts acylation and condensation reactions to introduce acyl or alkyl substituents on the phenyl ring.
Introduction of the Methanamine Group
The methanamine substituent (–CH2NH2) can be introduced by reduction of corresponding nitriles or amides or by direct amination reactions:
- Amide intermediates derived from acid chlorides and ammonia can be converted to nitriles by treatment with thionyl chloride, followed by reduction or azide chemistry to yield amines.
- Amination of halomethyl derivatives or reductive amination of aldehydes is also employed.
Representative Synthetic Route for (3-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine
Based on the literature, a plausible synthetic route is as follows:
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Formation of 4-methylthiazole | 1-Methylthiourea + 2-chloro-1-(3-methyl-4-bromophenyl)ethanone | Pyridine, reflux | N-methyl-4-(3-methyl-4-bromophenyl)thiazol-2-amine |
| 2 | Suzuki or Sonogashira coupling | Above intermediate + appropriate boronic acid or alkyne | Pd catalyst, base, solvent | 4-methylthiazolyl-substituted phenyl derivative |
| 3 | Conversion of bromide to aldehyde or nitrile | Lithiation or cyanation | LDA, aldehyde or NaCN | Aldehyde or nitrile intermediate |
| 4 | Reductive amination or reduction | NaBH4 or catalytic hydrogenation | Ammonia or amine source | (3-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine |
This route integrates key steps from various reported methods, adapting conditions to the specific substitution pattern.
Detailed Experimental Procedures and Analytical Data
Example: Preparation of tert-Butyl Methyl(4-methyl-5-pentanoylthiazol-2-yl)carbamate
- Procedure: Bromination of 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone followed by treatment with sodium cyanide and DMF-dimethylacetal to yield enaminone intermediates.
- Analytical Data:
| Parameter | Value |
|---|---|
| ^1H NMR (CDCl3) | δ 0.92 (t, 3H), 1.30–1.43 (m, 2H), 1.59 (s, 9H), 1.62–1.72 (m, 2H), 2.64 (s, 3H), 2.75 (t, 2H), 3.55 (s, 3H) |
| ^13C NMR (CDCl3) | δ 13.88, 18.38, 22.37, 26.54, 28.14, 34.07, 42.73, 84.01, 125.16, 153.16, 155.50, 161.67, 193.78 |
| HR-MS (ESI+) | m/z 313.1586 (calcd), 313.1620 (found) |
Synthesis of Phenylthiazolyl Methyl Ketone Derivatives
- Prepared via Sonogashira cross-coupling of (4-iodophenyl)thiazole derivatives with terminal alkynes in DMF using Pd catalyst and CuI co-catalyst.
- Subsequent functionalization includes conversion to hydrazinecarboximidamide derivatives and amides.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated thiazole derivatives.
Scientific Research Applications
(3-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between (4-(4-methylthiazol-5-yl)phenyl)methanamine and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Phenyl/Thiazole) | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|---|---|
| (4-(4-Methylthiazol-5-yl)phenyl)methanamine | 1448189-30-7 | C₁₁H₁₂N₂S | 204.29 | Phenyl: 4-(4-methylthiazol-5-yl | 343.0 ± 30.0 | PROTAC synthesis |
| [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol | 850375-06-3 | C₁₁H₁₁NOS | 205.28 | Phenyl: 3-(2-methylthiazol-4-yl; Thiazole: 2-methyl | N/A | Intermediate in drug discovery |
| (4-Methyl-2-[4-(trifluoromethyl)phenyl]thiazol-5-yl)methanamine | 690632-25-8 | C₁₂H₁₀F₃N₂S | 286.28 | Phenyl: 4-(trifluoromethyl); Thiazole: 4-methyl | N/A | Potential kinase inhibitor |
| 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-ylmethanamine | Not listed | C₁₅H₁₂ClN₃O | 285.73 | Oxadiazole core; Chlorophenyl substituent | N/A | Antimicrobial research |
Key Observations:
- Substituent Position : Shifting the methyl group on the phenyl ring (e.g., from para to meta) or altering the thiazole substituent (e.g., 4-methyl vs. 2-methyl) significantly impacts molecular interactions and solubility. For instance, (4-(4-methylthiazol-5-yl)phenyl)methanamine has a higher boiling point (343°C) compared to analogs with bulkier groups, likely due to its balanced hydrophobicity .
Biological Activity
Overview
(3-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound features a thiazole ring, which is known for its pharmacological properties, including antimicrobial and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (3-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine is C12H14N2S. It consists of a methyl-substituted phenyl group linked to a thiazole moiety, which enhances its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2S |
| Molecular Weight | 222.32 g/mol |
| Solubility | Soluble in DMSO |
The biological activity of (3-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine can be attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The thiazole ring is known to disrupt microbial cell processes, leading to inhibition of growth. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal properties.
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell survival and division. For instance, similar thiazole derivatives have demonstrated efficacy against various cancer cell lines such as A172 (human glioblastoma) and MDA-MB-231 (breast adenocarcinoma) .
- Enzyme Inhibition : The compound's interaction with enzymes such as tyrosinase has been studied, revealing potential for use in skin-related conditions and pigmentation disorders .
Antimicrobial Activity
A study highlighted the antimicrobial properties of the compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded, showcasing effectiveness against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
Anticancer Activity
In vitro studies have demonstrated that (3-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine exhibits cytotoxic effects on cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| A172 | 6.02 ± 0.08 |
| MDA-MB-231 | 5.11 ± 0.12 |
| B16F10 | 5.37 ± 0.11 |
These values indicate the concentration required to inhibit cell growth by 50%, suggesting a promising therapeutic profile for further development.
Case Studies
- Antimicrobial Study : A recent investigation into the antimicrobial activity of thiazole derivatives showed that modifying the substituents on the thiazole ring significantly affects their potency against various pathogens. This suggests that (3-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine could be optimized for enhanced efficacy.
- Cancer Cell Line Testing : In a comparative study involving multiple thiazole derivatives, (3-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine was found to possess comparable or superior activity against cancer cell lines when compared to established chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
